Phenazepam-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フェナゼパム-d4は、ベンゾジアゼピン系薬物のフェナゼパムの重水素化アナログです。ベンゾジアゼピンは、鎮静、催眠、抗不安、抗けいれん、筋弛緩作用で知られる向精神薬の一種です。 フェナゼパムは1970年代にソビエト連邦で開発され、一部の国ではてんかん、アルコール離脱症候群、不眠症の治療に使用されています . フェナゼパム-d4は、主に分析化学における生物学的試料中のフェナゼパムの定量化のための内部標準として使用されます .

準備方法

合成ルートと反応条件

フェナゼパム-d4の合成には、フェナゼパム分子に重水素原子を組み込む必要があります。 フェナゼパムの一般的な合成ルートには、置換アニリンをベンゾイルクロリドでアシル化し、続いて環化を行い、その後精製工程を行う方法があります . 重水素化バージョンであるフェナゼパム-d4は、重水素化試薬と溶媒を使用して水素原子を重水素に置換することで合成されます .

工業的生産方法

フェナゼパム-d4の工業的生産は、実験室での合成と同様の原理に従いますが、より大規模に行われます。このプロセスには、最終生成物の純度と収率を確保するために、厳格な条件が必要です。 高純度の重水素化試薬と溶媒を使用することは、工業的合成において目的とする同位体標識を実現するために不可欠です .

化学反応の分析

反応の種類

フェナゼパム-d4は、他のベンゾジアゼピンと同様に、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: フェナゼパムは酸化されて、ヒドロキシル化代謝物を生成することができます。

還元: 還元反応は、フェナゼパムを対応するアミン誘導体に転換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(酸化には三酸化クロムなど)、還元剤(還元には水素化リチウムアルミニウムなど)、ハロゲン化剤(置換反応用)などがあります . これらの反応は、通常、目的の変換を確実に達成するために、特定の温度やpHレベルなどの制御された条件下で行われます。

生成される主な生成物

これらの反応から生成される主な生成物には、ヒドロキシル化代謝物、アミン誘導体、ハロゲン化化合物などがあります。 これらの生成物は、ガスクロマトグラフィー質量分析法(GC-MS)や液体クロマトグラフィー質量分析法(LC-MS)などの手法を用いて分析され、構造と純度が決定されます .

科学研究への応用

フェナゼパム-d4は、分析化学や法科学毒性学の分野において、科学研究で広く使用されています。 主な用途は、血液や尿などの生物学的試料中のフェナゼパムの定量化のための内部標準です . これは、毒性学的研究や臨床試験における正確な測定と分析に不可欠です。 さらに、フェナゼパム-d4は、フェナゼパムの体内における代謝と分布を理解するための薬物動態研究にも使用されています .

科学的研究の応用

Phenazepam-d4 is widely used in scientific research, particularly in the fields of analytical chemistry and forensic toxicology. Its primary application is as an internal standard for the quantification of phenazepam in biological samples, such as blood and urine . This is crucial for accurate measurement and analysis in toxicological studies and clinical testing. Additionally, this compound is used in pharmacokinetic studies to understand the metabolism and distribution of phenazepam in the body .

作用機序

フェナゼパム-d4は、フェナゼパムと同様に、中枢神経系におけるγ-アミノ酪酸(GABA)受容体に結合することで作用を発揮します。GABAは脳における主要な抑制性神経伝達物質であり、その活性化は鎮静作用と抗不安作用をもたらします。 フェナゼパムはGABAの受容体への結合を促進し、抑制効果を高め、ニューロンの興奮性を抑制します . この機序は、GABA受容体を標的として治療効果を発揮する他のベンゾジアゼピンと同様です。

類似化合物の比較

フェナゼパム-d4は、他の重水素化ベンゾジアゼピンや非重水素化アナログと比較されます。類似の化合物には以下が含まれます。

フェナゼパム: 治療目的で使用される非重水素化バージョンです。

エチゾラム: 抗不安作用と鎮静作用が類似するチエノジアゼピンです。

クロナゼパム: 強力な鎮静作用を持つデザイナーズベンゾジアゼピンです.

独自性

フェナゼパム-d4の独自性は、重水素標識にあるため、分析化学において正確な定量と分析を行うための貴重なツールとなっています。 重水素原子は、質量分析における非重水素化化合物との明確な質量差をもたらし、正確な区別を可能にします .

類似化合物との比較

Phenazepam-d4 is compared with other deuterated benzodiazepines and non-deuterated analogs. Similar compounds include:

Phenazepam: The non-deuterated version used for therapeutic purposes.

Etizolam: A thienodiazepine with similar anxiolytic and sedative properties.

Clonazolam: A designer benzodiazepine with potent sedative effects.

Uniqueness

This compound’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry for accurate quantification and analysis. The deuterium atoms provide a distinct mass difference, allowing for precise differentiation from non-deuterated compounds in mass spectrometric analyses .

生物活性

Phenazepam-d4 is a deuterated analog of the benzodiazepine phenazepam, primarily utilized in research and forensic applications. Its biological activity is closely related to its interaction with the GABAergic system, which plays a crucial role in the central nervous system's inhibitory processes. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Target Receptor

this compound acts primarily on the GABA (A) receptor , functioning as a positive allosteric modulator . This modulation enhances the effects of GABA, leading to increased inhibitory neurotransmission in the brain.

Biochemical Pathways

The compound influences several biochemical pathways, with a primary focus on the GABAergic system . By enhancing GABA receptor activity, this compound exhibits sedative and anxiolytic properties similar to its parent compound .

Pharmacokinetics

Absorption and Distribution

this compound is rapidly absorbed into the bloodstream following administration. Its pharmacokinetic profile suggests a prolonged half-life, similar to that of phenazepam, which can extend up to 60 hours .

Metabolism

The compound is metabolized predominantly in the liver, where it undergoes various transformations, including oxidation and reduction reactions. These metabolic processes yield hydroxylated metabolites and amine derivatives, which are crucial for understanding its pharmacological effects .

Case Study 1: Forensic Toxicology

In forensic toxicology applications, this compound serves as an internal standard for quantifying phenazepam levels in biological samples such as blood and urine. A study highlighted its utility in detecting phenazepam in cases of suspected overdose or poisoning. In one instance, blood concentrations of phenazepam were found to range from 0.022 mg/L to 0.85 mg/L , indicating significant impairment in subjects .

Case Study 2: Benzodiazepine Poisoning

A retrospective cohort study involving 12,893 patients with benzodiazepine poisoning revealed a significant association between benzodiazepine use and an increased risk of acute pancreatitis (HR = 5.33). This underscores the potential risks associated with compounds like this compound when misused or abused .

Research Applications

This compound is extensively utilized in scientific research for various applications:

- Analytical Chemistry : It serves as an internal standard in quantitative analyses of phenazepam in biological fluids.

- Pharmacokinetics Studies : The compound aids in understanding drug metabolism and bioavailability through various extraction methods .

- Toxicology Research : It is used to investigate the effects and interactions of benzodiazepines in clinical settings.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Target Receptor | GABA (A) Receptor |

| Mechanism | Positive allosteric modulation |

| Half-Life | Up to 60 hours |

| Primary Metabolism Site | Liver |

| Key Effects | Sedative, anxiolytic |

| Research Applications | Forensic toxicology, analytical chemistry |

特性

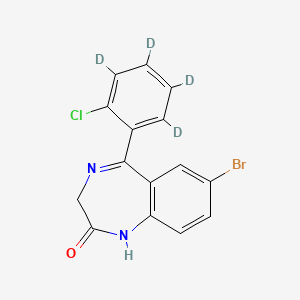

IUPAC Name |

7-bromo-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMJQQJSWIRRRL-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。